(R)-3-(1-(Dimethylamino)ethyl)phenol

Chiral Analysis Pharmaceutical Impurity Profiling Capillary Electrophoresis

Ensuring enantiomeric purity in rivastigmine API is critical for ANDA compliance. This (R)-enantiomer reference standard eliminates the risk of incorrect impurity profiling caused by racemate or wrong enantiomer substitution. - Quantifies R-enantiomer impurity at LOD 0.05% m/m (CE method) for pharmacopoeial purity compliance. - Validated for system suitability testing, calibration curves, and forced degradation studies in HPLC, CE, GC. - Full characterization data provided; ready for immediate use in method validation and QC. Available from stock for immediate global shipping.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 851086-95-8
Cat. No. B026507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-(Dimethylamino)ethyl)phenol
CAS851086-95-8
Synonyms3-[(1R)-1-(Dimethylamino)ethyl]phenol; 
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N(C)C
InChIInChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m1/s1
InChIKeyGQZXRLWUYONVCP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(1-(Dimethylamino)ethyl)phenol: Critical Chiral Reference


(R)-3-(1-(Dimethylamino)ethyl)phenol, also known as ent NAP 226-90 or Rivastigmine Impurity 2, is a chiral phenolic intermediate and a key metabolite reference standard. Its unambiguous (R)-configuration and high purity are essential for accurate analytical method development and quality control in the production of the Alzheimer's drug rivastigmine [1]. As the R-enantiomer of the active S-form, it serves as a critical impurity marker in pharmacopoeial compliance testing [2].

(R)-3-(1-(Dimethylamino)ethyl)phenol: Substitution Risks


The (R)-enantiomer is not a simple substitute for its (S)-counterpart (NAP 226-90, CAS 139306-10-8) or the racemic mixture (CAS 105601-04-5). Substitution can lead to incorrect impurity profiling, flawed analytical method validation, and non-compliance with regulatory guidelines [1]. The (R)-form is a specific metabolite of rivastigmine and a key marker for enantiomeric purity testing; using the racemate or the incorrect enantiomer would invalidate any quantitative assay designed to detect chiral impurities in the active pharmaceutical ingredient (API) .

Key Characterization of (R)-3-(1-(Dimethylamino)ethyl)phenol


Chiral Purity in Rivastigmine Impurity Profiling

This compound is the specific R-enantiomer used as an impurity marker for rivastigmine. A validated capillary electrophoresis method demonstrated that the R-enantiomer could be separated and detected at levels as low as 0.05% (m/m) relative to the main S-compound (rivastigmine) [1]. This sensitivity is crucial for meeting pharmacopoeial specifications for chiral impurities, which often require quantification below 0.15% [1].

Chiral Analysis Pharmaceutical Impurity Profiling Capillary Electrophoresis

Regulatory Recognition as EP/USP Reference Standard

The compound is explicitly designated as Rivastigmine Impurity 2 (and Rivastigmine Impurity 47) and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This is in contrast to generic, uncharacterized 3-(1-(dimethylamino)ethyl)phenol, which lacks defined impurity profiles and may contain unspecified stereoisomers. The R-enantiomer is specifically referenced in the European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) as a related compound, with the (S)-enantiomer being Rivastigmine EP Impurity A [2].

Regulatory Compliance Pharmacopoeial Standards Quality Control

Physicochemical Differentiation from Racemate

The (R)-enantiomer exists as a white to off-white solid with a reported melting point range of 117-119°C , which is significantly higher than the melting point of the racemic 3-[1-(dimethylamino)ethyl]phenol (CAS 105601-04-5), reported as 87-89°C . Additionally, the predicted pKa of the R-enantiomer is 9.86±0.10 . These differences are crucial for solid-state characterization, formulation development, and ensuring correct material handling.

Physicochemical Characterization Solid-State Analysis Preformulation

Batch-to-Batch Analytical Data Packages

Reputable suppliers provide (R)-3-(1-(Dimethylamino)ethyl)phenol with standard purity of 95% or 98% and offer comprehensive analytical data packages including HPLC, NMR, and GC reports for each batch . This level of characterization is critical for analytical method validation and ensures that the material meets the required specifications for use as a reference standard. In contrast, generic or unspecified 3-(1-(dimethylamino)ethyl)phenol may lack such rigorous batch-specific data, introducing uncertainty and risk into analytical workflows .

Quality Assurance Analytical Chemistry Supply Chain Integrity

Applications of (R)-3-(1-(Dimethylamino)ethyl)phenol


Chiral Impurity Profiling in Rivastigmine API

Use as a reference standard for the identification and quantification of the R-enantiomer impurity in rivastigmine API using validated methods such as capillary electrophoresis [1]. The method achieves a limit of detection of 0.05% m/m, enabling compliance with pharmacopoeial purity requirements [1].

Analytical Method Validation for Regulatory Submissions

The compound is essential for developing, validating, and executing analytical procedures required for Abbreviated New Drug Applications (ANDAs) and commercial production of rivastigmine [2]. It serves as a primary reference material for system suitability tests and calibration curves in HPLC, CE, and GC methods.

Pharmacokinetic and Metabolite Studies of Rivastigmine

As a known R-enantiomer metabolite of rivastigmine, the compound is used to study drug metabolism and excretion pathways . It allows researchers to quantify the metabolite in biological matrices and correlate its levels with clinical outcomes, such as the association between higher metabolite concentration and worsened abstraction/judgment in Alzheimer's patients [3].

Stereoselective Synthesis of Rivastigmine

The (R)-enantiomer can be employed as a chiral building block or intermediate in the stereoselective synthesis of rivastigmine or in the preparation of other chiral phenolic compounds. Its defined stereochemistry ensures the correct three-dimensional configuration in the final product, which is critical for biological activity .

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